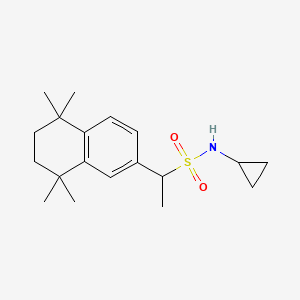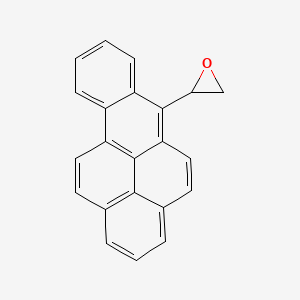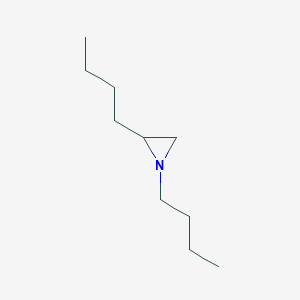
1,2-Dibutylaziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dibutylaziridine is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. Aziridines are known for their significant ring strain, which makes them highly reactive and versatile intermediates in organic synthesis. This compound, in particular, is characterized by the presence of two butyl groups attached to the aziridine ring, which influences its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Dibutylaziridine can be synthesized through several methods, including:
Nitrene Addition to Alkenes: This method involves the addition of nitrenes to alkenes, which can be generated through photolysis or thermolysis of organic azides.
Cyclization of Amino Alcohols: Another common method is the cyclization of amino alcohols, where the amino group reacts with a suitable leaving group to form the aziridine ring.
Industrial Production Methods
Industrial production of aziridines, including this compound, often involves the use of oxide catalysts and high temperatures to effect the dehydration of amino alcohols. The Wenker synthesis is a well-known industrial method that converts aminoethanol to the sulfate ester, which then undergoes base-induced sulfate elimination to form the aziridine .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dibutylaziridine undergoes various types of chemical reactions, including:
Nucleophilic Ring-Opening Reactions: Due to the ring strain, aziridines readily undergo nucleophilic ring-opening reactions with a variety of nucleophiles, such as amines, alcohols, and thiols.
Oxidation and Reduction: Aziridines can be oxidized to form aziridine N-oxides or reduced to form amines.
Substitution Reactions: The nitrogen atom in the aziridine ring can participate in substitution reactions, leading to the formation of various substituted aziridines.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in ring-opening reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as peracids can be used to oxidize aziridines to aziridine N-oxides.
Reducing Agents: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce aziridines to amines.
Major Products Formed
Amines: Reduction of aziridines typically yields amines.
Aziridine N-oxides: Oxidation of aziridines results in the formation of aziridine N-oxides.
Substituted Aziridines: Substitution reactions lead to various substituted aziridines.
Applications De Recherche Scientifique
1,2-Dibutylaziridine has several applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 1,2-dibutylaziridine primarily involves its ability to undergo nucleophilic ring-opening reactions. The ring strain in the aziridine ring makes it highly reactive towards nucleophiles, leading to the formation of various products. The nitrogen atom in the aziridine ring can also participate in substitution reactions, further expanding its reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aziridine: The parent compound of 1,2-dibutylaziridine, characterized by a three-membered ring with a nitrogen atom.
1,2-Diazacyclobutene: A four-membered ring compound with two nitrogen atoms, known for its strained ring structure and reactivity.
1,2-Diazacyclobutane: Another four-membered ring compound with two nitrogen atoms, similar to this compound in terms of ring strain and reactivity.
Uniqueness of this compound
This compound is unique due to the presence of two butyl groups attached to the aziridine ring, which influences its chemical properties and reactivity. The butyl groups can provide steric hindrance and affect the compound’s solubility and stability, making it distinct from other aziridines .
Propriétés
Numéro CAS |
752946-41-1 |
|---|---|
Formule moléculaire |
C10H21N |
Poids moléculaire |
155.28 g/mol |
Nom IUPAC |
1,2-dibutylaziridine |
InChI |
InChI=1S/C10H21N/c1-3-5-7-10-9-11(10)8-6-4-2/h10H,3-9H2,1-2H3 |
Clé InChI |
WQEPHGQYKTWFJJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1CN1CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


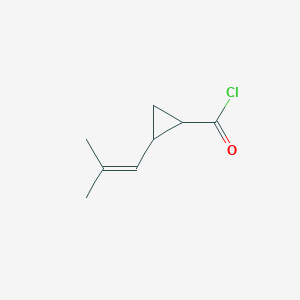
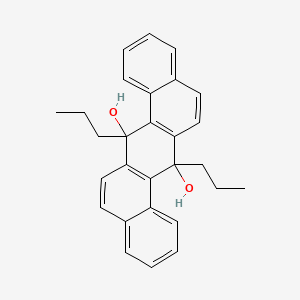
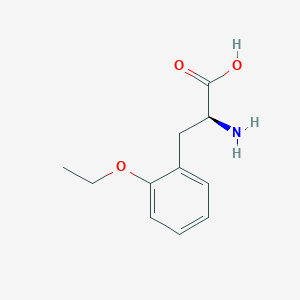

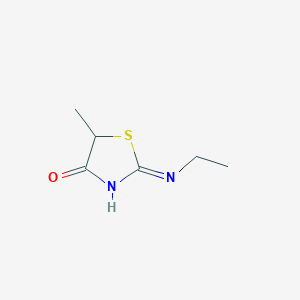
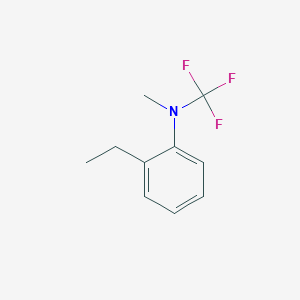
![3-Ethyl-1,3,7-triazabicyclo[4.3.1]decan-2-one](/img/structure/B13952645.png)
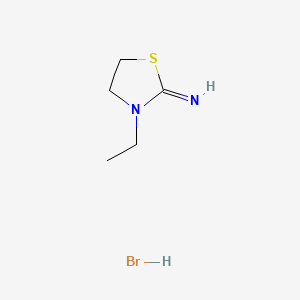
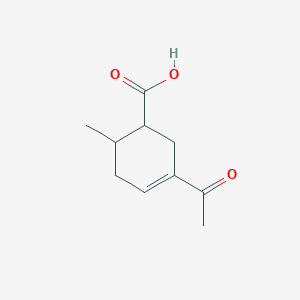
![(R)-3-(pyrrolidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13952664.png)


